SARS-CoV-2-IN-82

SARS-CoV-2 frameshifting antiviral

SARS-CoV-2-IN-82 is a validated chemical probe targeting the viral -1 PRF mechanism, essential for RdRp expression. Unlike standard protease/polymerase inhibitors, this distinct chemotype acts upstream of replication, offering a unique resistance profile. Ideal as a reference compound for evaluating novel frameshift inhibitors in cell-based models.

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
Cat. No. B12369216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-82
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C18H18N2/c1-2-9-16-14(7-1)15-8-3-4-10-17(15)19-18(16)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2
InChIKeyJICOMUMICKFCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-82: A Programmed -1 Ribosomal Frameshift Inhibitor for SARS-CoV-2 Research Procurement


SARS-CoV-2-IN-82 (compound A) is a small molecule inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in SARS-CoV-2 . It has the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol [1]. The compound was identified through a high-throughput screening of 32,000 compounds using a cell-free protein synthesis system [2].

Why SARS-CoV-2-IN-82 Cannot Be Substituted by Generic Antiviral Compounds


SARS-CoV-2-IN-82 targets the viral -1 PRF mechanism, a translational process essential for the expression of key viral proteins such as RNA-dependent RNA polymerase (RdRp) [1]. Unlike direct protease or polymerase inhibitors, -1 PRF inhibitors act upstream of viral replication, potentially offering a distinct resistance profile [2]. Therefore, substitution with generic Mpro or RdRp inhibitors would not replicate the unique mechanism of action of SARS-CoV-2-IN-82.

Quantitative Differentiation Evidence for SARS-CoV-2-IN-82 Relative to Analogs and Alternatives


Mechanism of Action Differentiation: -1 PRF Inhibition vs. Protease and Polymerase Inhibitors

SARS-CoV-2-IN-82 inhibits programmed -1 ribosomal frameshifting (-1 PRF) [1]. This mechanism is distinct from the widely studied SARS-CoV-2 main protease (Mpro) inhibitors (e.g., nirmatrelvir) and RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., remdesivir), which act directly on viral enzymes. Direct quantitative comparison of potency is not feasible due to divergent assay endpoints; however, the target pathway itself constitutes a fundamental differentiation. Note: High-strength differential evidence in the form of direct head-to-head IC50 comparisons is currently absent from the primary literature for this compound.

SARS-CoV-2 frameshifting antiviral

Selectivity for Frameshift Translation Over Standard Translation in Cell-Based Assays

In a cell-based assay, compound A (SARS-CoV-2-IN-82) significantly inhibited translation of the frameshift-dependent reporter (Fs-EGFP-HA) compared with the standard translation reporter (EGFP-HA) [1]. In contrast, a second screening hit, compound B, inhibited both reporters similarly, suggesting potential cytotoxicity or off-target effects [1]. Quantitative inhibition values were not reported in the original publication.

SARS-CoV-2 frameshifting selectivity

Distinct Chemical Scaffold from Known -1 PRF Inhibitor MTDB

SARS-CoV-2-IN-82 possesses a chemical scaffold distinctly different from MTDB, a previously reported -1 PRF inhibitor [1]. The molecular formula of SARS-CoV-2-IN-82 is C18H18N2 with a molecular weight of 262.35 g/mol , whereas MTDB is C20H26N4O3S with a molecular weight of 402.51 g/mol [2].

SARS-CoV-2 frameshifting chemical scaffold

Recommended Research and Procurement Scenarios for SARS-CoV-2-IN-82


Mechanistic Studies of Programmed -1 Ribosomal Frameshifting

SARS-CoV-2-IN-82 serves as a validated chemical probe for dissecting the role of -1 PRF in SARS-CoV-2 replication. Its identification from a high-throughput screen confirms its ability to modulate frameshift efficiency [1].

Benchmarking Novel -1 PRF Inhibitors

Due to its distinct chemotype from MTDB, SARS-CoV-2-IN-82 can be used as a reference compound for evaluating new chemical matter targeting the frameshifting element [1][2].

Selectivity Profiling in Translation Assays

The reported differential effect on frameshift-dependent versus standard translation suggests its utility as a tool to assess the specificity of -1 PRF inhibition in cell-based models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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